Oxalic acid;1-[2-(2-propan-2-ylphenoxy)ethyl]pyrrolidine
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Overview
Description
Oxalic acid;1-[2-(2-propan-2-ylphenoxy)ethyl]pyrrolidine is a complex organic compound that combines the properties of oxalic acid and a pyrrolidine derivative. The compound 1-[2-(2-propan-2-ylphenoxy)ethyl]pyrrolidine features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle . This combination results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-[2-(2-propan-2-ylphenoxy)ethyl]pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Derivative: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of pyrrolidones.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be introduced through nucleophilic substitution reactions, where a phenol derivative reacts with an appropriate alkylating agent.
Combination with Oxalic Acid: The final step involves the reaction of the pyrrolidine derivative with oxalic acid, typically under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;1-[2-(2-propan-2-ylphenoxy)ethyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, phenols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxalates, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Oxalic acid;1-[2-(2-propan-2-ylphenoxy)ethyl]pyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of oxalic acid;1-[2-(2-propan-2-ylphenoxy)ethyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors to modulate cellular responses.
Oxidative Stress: Inducing oxidative stress in cells, leading to apoptosis or other cellular effects.
Comparison with Similar Compounds
Similar Compounds
Oxalic Acid Derivatives: Oxalyl chloride, disodium oxalate.
Pyrrolidine Derivatives: Pyrrolidine-2-one, pyrrolidine-2,5-diones.
Uniqueness
Oxalic acid;1-[2-(2-propan-2-ylphenoxy)ethyl]pyrrolidine is unique due to its combined properties of oxalic acid and pyrrolidine, which confer distinct chemical reactivity and biological activities. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
oxalic acid;1-[2-(2-propan-2-ylphenoxy)ethyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.C2H2O4/c1-13(2)14-7-3-4-8-15(14)17-12-11-16-9-5-6-10-16;3-1(4)2(5)6/h3-4,7-8,13H,5-6,9-12H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKXQDURMAKLDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCN2CCCC2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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